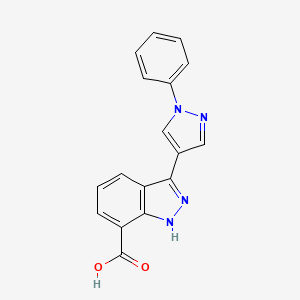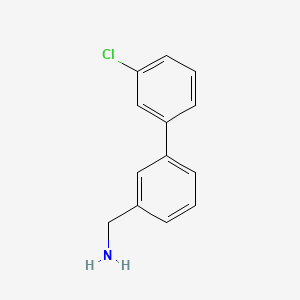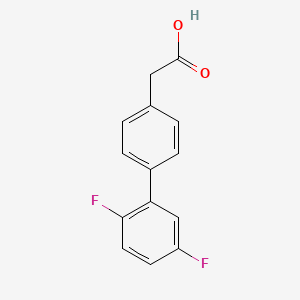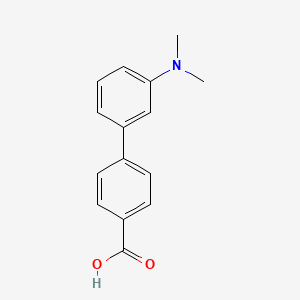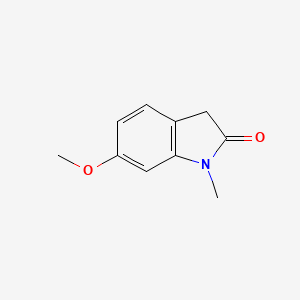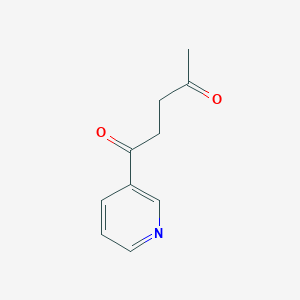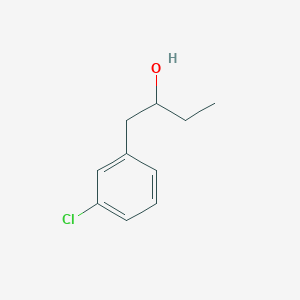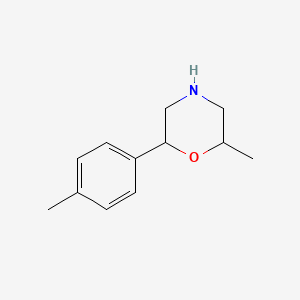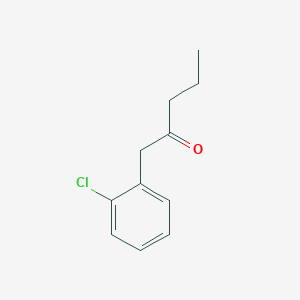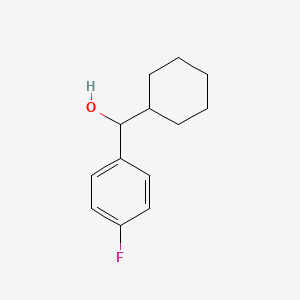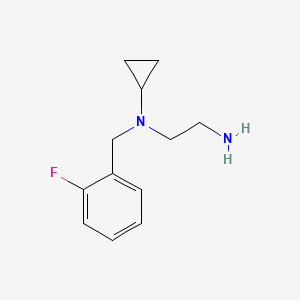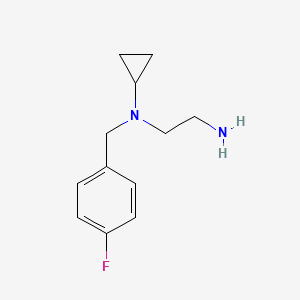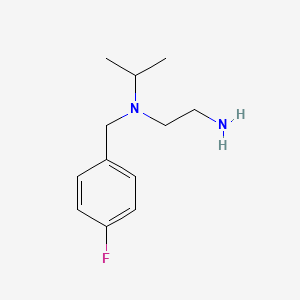![molecular formula C10H15NO3 B7844107 2-[Furan-2-ylmethyl(propan-2-yl)azaniumyl]acetate](/img/structure/B7844107.png)
2-[Furan-2-ylmethyl(propan-2-yl)azaniumyl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of the furan ring imparts unique chemical properties to the compound, making it a valuable intermediate in organic synthesis and a potential candidate for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Furan-2-ylmethyl(propan-2-yl)azaniumyl]acetate can be achieved through several synthetic routes. One common method involves the reaction of furan with an appropriate alkylating agent, such as propan-2-yl bromide, in the presence of a base like sodium hydride. The resulting intermediate is then reacted with acetic acid to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, pressure, and the use of catalysts. The compound is then purified through techniques like distillation or recrystallization to obtain the desired product.
化学反应分析
Types of Reactions
2-[Furan-2-ylmethyl(propan-2-yl)azaniumyl]acetate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The furan ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction can produce tetrahydrofuran derivatives .
科学研究应用
2-[Furan-2-ylmethyl(propan-2-yl)azaniumyl]acetate has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of biological pathways and as a potential drug candidate due to its unique chemical properties.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 2-[Furan-2-ylmethyl(propan-2-yl)azaniumyl]acetate involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit bacterial growth by interfering with cell wall synthesis or disrupt signaling pathways involved in inflammation and cancer .
相似化合物的比较
Similar Compounds
2,2-Methylenebisfuran: Another furan derivative with similar chemical properties.
Furan-2-carboxylic acid: A common oxidation product of furan.
Tetrahydrofuran: A reduced form of furan used as a solvent and intermediate in organic synthesis.
Uniqueness
2-[Furan-2-ylmethyl(propan-2-yl)azaniumyl]acetate is unique due to its specific structure, which combines a furan ring with an azaniumyl group and an acetate moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
属性
IUPAC Name |
2-[furan-2-ylmethyl(propan-2-yl)azaniumyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-8(2)11(7-10(12)13)6-9-4-3-5-14-9/h3-5,8H,6-7H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLWZPPDSJKXHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[NH+](CC1=CC=CO1)CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
